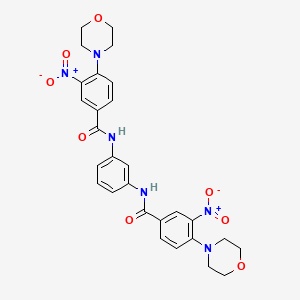
N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide): is a complex organic compound characterized by the presence of morpholino and nitrobenzamide groups attached to a phenylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) typically involves the reaction of 1,3-phenylenediamine with 4-morpholino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new compounds with different functional groups replacing the morpholino groups.
Aplicaciones Científicas De Investigación
N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) involves its interaction with specific molecular targets. The nitrobenzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The morpholino groups may enhance the compound’s solubility and facilitate its binding to targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-(1,3-Phenylene)dimaleimide: Another compound with a phenylene backbone but different functional groups.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of morpholino groups.
Uniqueness: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) is unique due to the combination of morpholino and nitrobenzamide groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and potential therapeutic applications make it a compound of significant interest.
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O8/c35-27(19-4-6-23(25(16-19)33(37)38)31-8-12-41-13-9-31)29-21-2-1-3-22(18-21)30-28(36)20-5-7-24(26(17-20)34(39)40)32-10-14-42-15-11-32/h1-7,16-18H,8-15H2,(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVGHMXNTXFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)
![8-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)
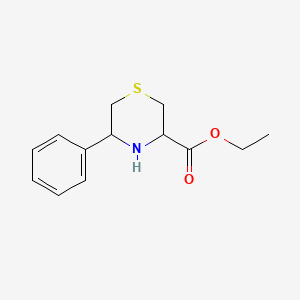
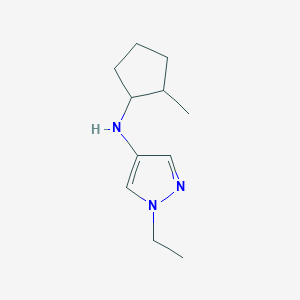
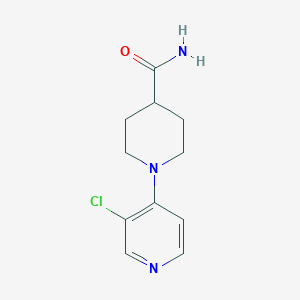
![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)
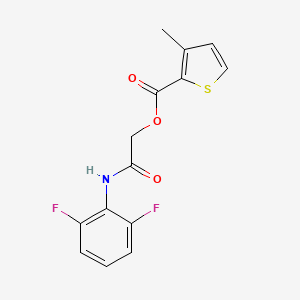
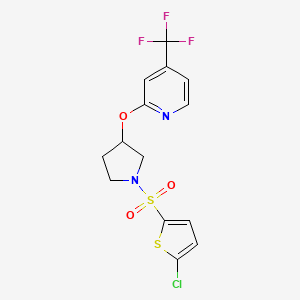
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2740389.png)

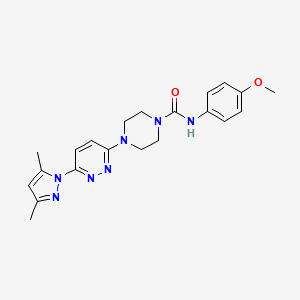
![(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2740393.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2740395.png)
![2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740396.png)
